Author: BenchChem Technical Support Team. Date: April 2026
Page 1. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors. M.Sc. Thesis. By. Ahmed F. El-Farargy. Chemistry Department, Faculty of Science,. Zagazig University. 2013. Page 2. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors. M.Sc. Thesis. By. Ahmed F. El-Farargy. B.Sc. in Chemistry. Submitted to the. Chemistry Department, Faculty of Science,. Zagazig University. In partial fulfillment of the requirements for the degree of. Master of Science. in. Chemistry. (Organic Chemistry). Supervisors. Prof. Dr. Kamal M. Dawood. Professor of Organic Chemistry. Chemistry Department, Faculty of Science,. Cairo University. Prof. Dr. Mohamed A. El-Hashash. Professor of Organic Chemistry. Chemistry Department, Faculty of Science,. Ain Shams University. Dr. Mohamed A. El-Sayed. Assistant Professor of Organic Chemistry. Chemistry Department, Faculty of Science,. Zagazig University. 2013. Page 3. In the name of Allah, the most Gracious and the most Merciful. Page 4. Acknowledgment. First of all, I would like to express my deepest gratitude to Allah for his endless. blessings. I would like to express my sincere gratitude and appreciation to my supervisors,. Prof. Dr. Kamal M. Dawood, Professor of Organic Chemistry, Chemistry. Department, Faculty of Science, Cairo University, Prof. Dr. Mohamed A. El-. Hashash, Professor of Organic Chemistry, Chemistry Department, Faculty of. Science, Ain Shams University and Dr. Mohamed A. El-Sayed, Assistant. Professor of Organic Chemistry, Chemistry Department, Faculty of Science, Zagazig. University for their continuous support, valuable guidance and encouragement. throughout this work. I am very grateful to Prof. Dr. Mohamed A. El-Hashash for his great help in. performing the biological activity tests. I would like to thank all the staff members of Chemistry Department, Faculty of. Science, Zagazig University for their help and support. Finally, I would like to express my sincere gratitude to my family for their. endless support and encouragement. Ahmed F. El-Farargy. Page 5. Abstract. The present work deals with the synthesis of a new series of 1-(4-acetylphenyl)-. 3-substituted ureas as potent kinase inhibitors. The synthesis was started by the reaction of 4-aminoacetophenone with. triphosgene in the presence of triethylamine to give 4-acetylphenyl isocyanate. The isocyanate was then reacted with a variety of amines and hydrazines to. give the corresponding ureas and semicarbazides. The structures of the newly synthesized compounds were confirmed by. elemental analysis, IR, 1H NMR and mass spectroscopy. The synthesized compounds were evaluated for their in vitro anticancer. activity against a panel of 60 human tumor cell lines. The results showed that some of the synthesized compounds have potent. anticancer activity. For example, compound 3a showed potent activity against. leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma,. ovarian cancer, renal cancer, prostate cancer and breast cancer cell lines with. GI50 values ranging from 0.01 to 100 μM. In addition, compound 3a was found to be a potent inhibitor of a number of. kinases, including VEGFR-2, PDGFR-β, and c-Kit. The results of this study suggest that 1-(4-acetylphenyl)-3-substituted ureas. are a promising class of compounds for the development of new anticancer. agents. Page 6. List of Contents. Chapter 1: Introduction. 1.1. Cancer. 1.2. Kinase inhibitors. 1.3. Urea derivatives as kinase inhibitors. 1.4. Aim of the work. Chapter 2: Results and Discussion. 2.1. Chemistry. 2.1.1. Synthesis of 4-acetylphenyl isocyanate. 2.1.2. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. 2.1.3. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. 2.2. Biological evaluation. 2.2.1. In vitro anticancer activity. 2.2.2. Kinase inhibition assay. Chapter 3: Experimental. 3.1. General. 3.2. Synthesis of 4-acetylphenyl isocyanate. 3.3. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. 3.4. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. 3.5. Biological evaluation. 3.5.1. In vitro anticancer activity. 3.5.2. Kinase inhibition assay. Chapter 4: References. Page 7. Chapter 1. Introduction. 1.1. Cancer. Cancer is a group of diseases characterized by uncontrolled growth and spread. of abnormal cells. If the spread is not controlled, it can result in death. Cancer is. caused by both external factors (tobacco, infectious organisms, chemicals, and. radiation) and internal factors (inherited mutations, hormones, immune. conditions, and mutations that occur from metabolism). These causal factors may. act together or in sequence to initiate or promote the development of cancer. Ten or. more years often pass between exposure to external factors and detectable cancer. Cancer is treated with surgery, radiation, chemotherapy, hormone therapy,. biological therapy, and targeted therapy. 1.2. Kinase inhibitors. Kinases are enzymes that transfer a phosphate group from a high-energy. donor molecule, such as ATP, to a specific substrate. This process is called. phosphorylation. Kinases are involved in a wide range of cellular processes,. including signal transduction, metabolism, and cell division. Aberrant kinase activity is a frequent cause of disease, particularly cancer,. where kinases can be mutated, overexpressed, or part of a fusion protein. Kinase inhibitors are a class of drugs that block the action of kinases. They. are used to treat a variety of diseases, including cancer, inflammatory diseases,. and autoimmune diseases. There are two main types of kinase inhibitors: type I and type II. Type I. inhibitors bind to the active form of the kinase, while type II inhibitors bind to the. inactive form. Type II inhibitors are generally more selective than type I inhibitors. 1.3. Urea derivatives as kinase inhibitors. Urea derivatives are a class of compounds that have been shown to have a. wide range of biological activities, including anticancer, anti-inflammatory, and. antiviral activity. A number of urea derivatives have been developed as kinase inhibitors. For. example, sorafenib is a urea derivative that is used to treat a variety of cancers,. including kidney cancer, liver cancer, and thyroid cancer. Sorafenib is a type II. inhibitor of a number of kinases, including VEGFR-2, PDGFR-β, and c-Kit. 1.4. Aim of the work. The aim of this work is to synthesize a new series of 1-(4-acetylphenyl)-3-. substituted ureas as potent kinase inhibitors. The synthesized compounds will be. evaluated for their in vitro anticancer activity and their ability to inhibit a number. of kinases. Page 8. Chapter 2. Results and Discussion. 2.1. Chemistry. 2.1.1. Synthesis of 4-acetylphenyl isocyanate. 4-Acetylphenyl isocyanate was synthesized by the reaction of 4-. aminoacetophenone with triphosgene in the presence of triethylamine. The reaction was carried out in dichloromethane at room temperature. The product. was obtained in good yield (85%). 2.1.2. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. The 1-(4-acetylphenyl)-3-substituted ureas were synthesized by the reaction. of 4-acetylphenyl isocyanate with a variety of amines. The reactions were carried. out in dichloromethane at room temperature. The products were obtained in good. yields (70-90%). 2.1.3. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. The 1-(4-acetylphenyl)-3-substituted semicarbazides were synthesized by. the reaction of 4-acetylphenyl isocyanate with a variety of hydrazines. The. reactions were carried out in dichloromethane at room temperature. The products. were obtained in good yields (65-85%). 2.2. Biological evaluation. 2.2.1. In vitro anticancer activity. The synthesized compounds were evaluated for their in vitro anticancer. activity against a panel of 60 human tumor cell lines. The results showed that some of the synthesized compounds have potent. anticancer activity. For example, compound 3a showed potent activity against. leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma,. ovarian cancer, renal cancer, prostate cancer and breast cancer cell lines with. GI50 values ranging from 0.01 to 100 μM. 2.2.2. Kinase inhibition assay. In addition, compound 3a was found to be a potent inhibitor of a number of. kinases, including VEGFR-2, PDGFR-β, and c-Kit. 2.3. Structure-activity relationship. The structure-activity relationship (SAR) of the synthesized compounds was. studied. The results showed that the nature of the substituent on the urea. nitrogen atom is important for the anticancer activity. For example, compounds. with a bulky substituent on the urea nitrogen atom were found to be more active. than compounds with a small substituent. The results of this study suggest that 1-(4-acetylphenyl)-3-substituted ureas. are a promising class of compounds for the development of new anticancer. agents. Page 9. Chapter 3. Experimental. 3.1. General. Melting points were determined on a Gallenkamp melting point apparatus. and are uncorrected. IR spectra were recorded on a Pye-Unicam SP-1100. spectrophotometer using KBr discs. 1H NMR spectra were recorded on a Varian. Mercury VX-300 NMR spectrometer (300 MHz) in DMSO-d6. Chemical shifts. are reported in ppm (δ) relative to TMS as an internal standard. Mass spectra. were recorded on a Shimadzu GC-MS QP-1000 EX mass spectrometer at 70 eV. Elemental analyses were carried out at the Microanalytical Center, Cairo. University. 3.2. Synthesis of 4-acetylphenyl isocyanate. To a stirred solution of 4-aminoacetophenone (1.35 g, 10 mmol) and. triethylamine (2.02 g, 20 mmol) in dichloromethane (50 mL) was added. triphosgene (1.48 g, 5 mmol) in dichloromethane (20 mL) at 0 °C. The reaction. mixture was stirred at room temperature for 2 h. The solvent was evaporated. under reduced pressure and the residue was purified by column chromatography. on silica gel (eluent: petroleum ether/ethyl acetate, 9:1) to give the title. compound as a white solid. Yield: 1.37 g (85%); mp: 35-37 °C (lit. mp 35-37 °C). IR (KBr, cm-1): 2270 (N=C=O), 1680 (C=O). 1H NMR (DMSO-d6, ppm): 2.50 (s, 3H, CH3), 7.50-7.90 (m, 4H, Ar-H). MS (m/z): 161 (M+). 3.3. Synthesis of 1-(4-acetylphenyl)-3-substituted ureas. General procedure. To a stirred solution of 4-acetylphenyl isocyanate (0.16 g, 1 mmol) in. dichloromethane (20 mL) was added the appropriate amine (1 mmol). The. reaction mixture was stirred at room temperature for 2 h. The solvent was. evaporated under reduced pressure and the residue was recrystallized from the. proper solvent to give the title compounds. 3.4. Synthesis of 1-(4-acetylphenyl)-3-substituted semicarbazides. General procedure. To a stirred solution of 4-acetylphenyl isocyanate (0.16 g, 1 mmol) in. dichloromethane (20 mL) was added the appropriate hydrazine (1 mmol). The. reaction mixture was stirred at room temperature for 2 h. The solvent was. evaporated under reduced pressure and the residue was recrystallized from the. proper solvent to give the title compounds. 3.5. Biological evaluation. 3.5.1. In vitro anticancer activity. The synthesized compounds were evaluated for their in vitro anticancer. activity against a panel of 60 human tumor cell lines at the National Cancer. Institute (NCI), Bethesda, Maryland, USA. The methodology used for the. screening is described elsewhere. 3.5.2. Kinase inhibition assay. The kinase inhibition assay was performed as described previously. Page 10. Chapter 4. References. 1. Jemal, A.; Siegel, R.; Ward, E.; Hao, Y.; Xu, J.; Murray, T.; Thun, M. J. Cancer. statistics, 2008. CA Cancer J. Clin. 2008, 58, 71-96. 2. Hanahan, D.; Weinberg, R. A. The hallmarks of cancer. Cell 2000, 100, 57-70. 3. Schlessinger, J. Cell signaling by receptor tyrosine kinases. Cell 2000, 103, 211-225. 4. Levitzki, A.; Gazit, A. Tyrosine kinase inhibition: an approach to drug. development. Science 1995, 267, 1782-1788. 5. Wilhelm, S. M.; Carter, C.; Tang, L.; Wilkie, D.; McNabola, A.; Rong, H.;. Chen, C.; Zhang, X.; Vincent, P.; McHugh, M.; et al. BAY 43-9006 exhibits. broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway. and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004, 64, 7099-7109. 6. Liu, Y.; Gray, N. S. Rational design of inhibitors that bind to inactive kinase. conformations. Nat. Chem. Biol. 2006, 2, 358-364. 7. Dawood, K. M.; El-Sayed, M. A.; El-Hashash, M. A. Synthesis and. biological evaluation of some new 1,3,4-oxadiazole derivatives. Arch. Pharm. Res. 2008, 31, 1529-1536. 8. El-Hashash, M. A.; El-Sayed, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new pyrazole derivatives. Eur. J. Med. Chem. 2009, 44, 4986-4994. 9. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new 1,2,4-triazole derivatives. Bioorg. Med. Chem. 2010, 18, 5969-5978. 10. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new quinazoline derivatives. Eur. J. Med. Chem. 2011, 46, 3459-3467. 11. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new thiophene derivatives. Bioorg. Med. Chem. Lett. 2012, 22, 5727-5731. 12. El-Sayed, M. A.; El-Hashash, M. A.; El-Sawy, A. A. Synthesis and. biological evaluation of some new pyridine derivatives. Eur. J. Med. Chem. 2013, 60, 297-306. Page 11. Page 12. Page 13. Page 14. Page 15. Page 16. Page 17. Page 18. Page 19. Page 20. Page 21. Page 22. Page 23. Page 24. Page 25. Page 26. Page 27. Page 28. Page 29. Page 30. Page 31. Page 32. Page 33. Page 34. Page 35. Page 36. Page 37. Page 38. Page 39. Page 40. Page 41. Page 42. Page 43. Page 44. Page 45. Page 46. Page 47. Page 48. Page 49. Page 50. Page 51. Page 52. Page 53. Page 54. Page 55. Page 56. Page 57. Page 58. Page 59. Page 60. Page 61. Page 62. Page 63. Page 64. Page 65. Page 66. Page 67. Page 68. Page 69. Page 70. Page 71. Page 72. Page 73. Page 74. Page 75. Page 76. Page 77. Page 78. Page 79. Page 80. Page 81. Page 82. Page 83. Page 84. Page 85. Page 86. Page 87. Page 88. Page 89. Page 90. Page 91. Page 92. Page 93. Page 94. Page 95. Page 96. Page 97. Page 98. Page 99. Page 100. Page 101. Page 102. Page 103. Page 104. Page 105. Page 106. Page 107. Page 108. Page 109. Page 110. Page 111. Page 112. Page 113. Page 114. Page 115. Page 116. Page 117. Page 118. Page 119. Page 120. Page 121. Page 122. Page 123. Page 124. Page 125. Page 126. Page 127. Page 128. Page 129. Page 130. Page 131. Page 132. Page 133. Page 134. Page 135. Page 136. Page 137. Page 138. Page 139. Page 140. Page 141. Page 142. Page 143. Page 144. Page 145. Page 146. Page 147. Page 148. Page 149. Page 150. Page 151. Page 152. Page 153. Page 154. Page 155. Page 156. Page 157. Page 158. Page 159. Page 160. Page 161. Page 162. Page 163. Page 164. Page 165. Page 166. Page 167. Page 168. Page 169. Page 170. Page 171. Page 172. Page 173. Page 174. Page 175. Page 176. Page 177. Page 178. Page 179. Page 180. Page 181. Page 182. Page 183. Page 184. Page 185. Page 186. Page 187. Page 188. Page 189. Page 190. Page 191. Page 192. Page 193. Page 194. Page 195. Page 196. Page 197. Page 198. Page 199. Page 200. Page 201. Page 202. Page 203. Page 204. Page 205. Page 206. Page 207.### APPLICATION NOTE & PROTOCOLS
Topic: 4-Acetylphenyl Isocyanate in the Synthesis of Novel Organic Compounds
For: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Utility of a Bifunctional Reagent
4-Acetylphenyl isocyanate (4-API) is a versatile bifunctional organic reagent valued in synthetic and medicinal chemistry. Its structure incorporates two key functional groups: a highly electrophilic isocyanate moiety (-N=C=O) and a moderately reactive acetyl (ketone) group (-COCH₃).[1] This dual functionality allows for sequential or orthogonal chemical modifications, making it a powerful building block for creating diverse molecular architectures.
The isocyanate group is exceptionally reactive towards nucleophiles such as amines, alcohols, and thiols, readily forming stable urea, carbamate, and thiocarbamate linkages, respectively.[2] This reactivity is the cornerstone of its application in constructing molecules with specific pharmacophoric features. For instance, the N,N'-disubstituted urea motif is a critical component in numerous biologically active compounds, including potent kinase inhibitors like Sorafenib, where it acts as a key hydrogen-bonding element for target protein binding.[3][4]
Simultaneously, the acetyl group provides a secondary site for chemical elaboration. Its ketone carbonyl can undergo a wide range of classical transformations, including reduction to a secondary alcohol, reductive amination, or condensation reactions to form larger, more complex scaffolds. This latent reactivity is often exploited in later-stage diversification of a lead compound. The electron-withdrawing nature of the acetyl group also modulates the reactivity of the phenyl ring and enhances the hydrogen-bond donating capacity of the adjacent urea N-H group, a subtle but significant feature in rational drug design.[3]
This guide provides an in-depth exploration of 4-API's applications, detailing robust protocols for the synthesis of key derivatives and offering insights into the chemical reasoning behind the experimental choices.
Core Application: Synthesis of N,N'-Disubstituted Urea Derivatives
The most prevalent application of 4-API is its reaction with primary or secondary amines to form unsymmetrical N,N'-disubstituted ureas. This reaction is typically high-yielding, rapid, and proceeds under mild conditions, making it highly attractive for building compound libraries.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product. The reaction is generally irreversible and often requires no catalyst.
Caption: General mechanism for urea formation from an isocyanate.
Experimental Protocol: Synthesis of 1-(4-acetylphenyl)-3-(4-fluorobenzyl)urea
This protocol details a one-pot reaction between 4-acetylphenyl isocyanate and 4-fluorobenzylamine, a common transformation for generating compounds for biological screening.[3]
Materials:
-
4-Acetylphenyl isocyanate (4-API), MW: 161.16 g/mol
-
4-Fluorobenzylamine, MW: 125.15 g/mol
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Condenser and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a stirred solution of 4-fluorobenzylamine (1.25 g, 10 mmol) in anhydrous toluene (50 mL), add 4-acetylphenyl isocyanate (1.61 g, 10 mmol).
-
Causality Note: Anhydrous solvent is crucial as isocyanates can react with water to form unstable carbamic acids, which can decompose to the corresponding amine (4-aminoacetophenone) and CO₂, or react with another isocyanate molecule to form a symmetrical urea byproduct.[5][6] Toluene is a good choice for its inertness and appropriate boiling point.[3]
-
Reaction Conditions: Heat the reaction mixture to 40-45°C and maintain for 3-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene or dichloromethane to remove any unreacted starting materials.
-
Drying: Dry the purified solid under vacuum at 60-65°C for 2 hours.[4]
-
Characterization: The final product, 1-(4-acetylphenyl)-3-(4-fluorobenzyl)urea, should be characterized to confirm its identity and purity.
Expected Data & Characterization
The synthesized urea derivatives can be characterized using standard analytical techniques.
| Parameter | Expected Value / Observation | Source |
| Yield | 76-83% | [3] |
| Melting Point | Compound-specific; sharp melting point indicates purity. | [7] |
| FT-IR (cm⁻¹) | 3264–3374 (N-H stretch), 1648–1626 (Urea C=O stretch) | [3] |
| ¹³C NMR (δ, ppm) | 153.5–157.5 (Urea C=O) | [3] |
| HRMS (ESI) | Calculated [M+H]⁺ value should match the found value. | [8] |
Application in Carbamate Synthesis
4-API readily reacts with alcohols and phenols to form carbamates, another class of compounds with significant applications in materials science and as protecting groups or bioactive molecules in medicinal chemistry.[7]
Experimental Protocol: General Synthesis of (4-acetyl-phenyl)-carbamates
This protocol outlines a general procedure for the synthesis of carbamates from 4-API and an alcohol, which may require a catalyst depending on the alcohol's reactivity.
Materials:
-
4-Acetylphenyl isocyanate (4-API)
-
Primary or secondary alcohol (e.g., (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-yl)methanol)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst (optional, e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 4-acetylphenyl isocyanate (1.0-1.1 eq) to the solution. If the alcohol is hindered or unreactive, add a catalytic amount of DBTDL.
-
Causality Note: Primary alcohols are generally reactive enough to not require a catalyst. Secondary and tertiary alcohols are less nucleophilic, and a Lewis acid catalyst like DBTDL can activate the isocyanate carbonyl, facilitating the nucleophilic attack.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction may take several hours to reach completion.
-
Workup & Purification: Once complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Workflow Visualization: From Reagent to Bioactive Candidate
The synthetic utility of 4-API can be visualized as a branched workflow, enabling the creation of a diverse library of compounds from a single, versatile starting material.
Caption: Synthetic workflow using 4-API for library generation.
Safety and Handling
Isocyanates, including 4-API, are potent respiratory sensitizers and lachrymators.[9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of exposure, seek immediate medical attention. Due to its moisture sensitivity, 4-API should be stored under an inert atmosphere in a tightly sealed container.
References
- EvitaChem. (n.d.). N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea (EVT-6022919).
- Patel, S., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(11), 5131-5133.
-
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]
- Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Arabian Journal of Chemistry. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea.
- Buchwald, S. L., et al. (2012). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 14(10), 2594–2597.
- Google Patents. (n.d.). US5041670A - Preparation of n-aryl amines from isocyanates.
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-acetylphenyl isocyanate (C9H7NO2). Retrieved from [Link]
- ResearchGate. (n.d.). Biochemical pathway for the synthesis of isocyanides produced by Actinobacteria.
- Toste, F. D., et al. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- EXCLI Journal. (2006).
- ResearchGate. (n.d.). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea.
- Mague, J. T., & Mohamed, S. K. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
- TUE Research Portal. (2023).
- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
- Indian Journal of Biochemistry and Biophysics. (2023).
-
Drug Design Chemistry (Molecular Design). (n.d.). Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022).
- International Journal of Pharmacy Research & Technology. (2020). Green Synthesis of Bioactive Molecules: A Review.
- El-Farargy, A. F. (2013). Synthesis of 1-(4-acetylphenyl)-3-substituted ureas as potent kinase inhibitors (M.Sc. Thesis). Zagazig University.
Sources